Ethyl 3-(6-methylpyrimidin-4-yl)-2-oxopropanoate
CAS No.:
Cat. No.: VC15968680
Molecular Formula: C10H12N2O3
Molecular Weight: 208.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12N2O3 |
|---|---|
| Molecular Weight | 208.21 g/mol |
| IUPAC Name | ethyl 3-(6-methylpyrimidin-4-yl)-2-oxopropanoate |
| Standard InChI | InChI=1S/C10H12N2O3/c1-3-15-10(14)9(13)5-8-4-7(2)11-6-12-8/h4,6H,3,5H2,1-2H3 |
| Standard InChI Key | ZVKUSZSQNFVRNJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(=O)CC1=NC=NC(=C1)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Data
The compound’s IUPAC name, ethyl 3-(6-methylpyrimidin-4-yl)-2-oxopropanoate, reflects its functional groups and substitution pattern. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 208.21 g/mol |
| Canonical SMILES | CCOC(=O)C(=O)CC1=NC=NC(=C1)C |
| InChI Key | ZVKUSZSQNFVRNJ-UHFFFAOYSA-N |
| PubChem CID | 101634257 |
The pyrimidine ring’s nitrogen atoms at positions 1 and 3 contribute to its aromaticity and potential for hydrogen bonding, while the methyl and ester groups influence its solubility and reactivity .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of ethyl 3-(6-methylpyrimidin-4-yl)-2-oxopropanoate likely follows methodologies analogous to those used for related β-ketoesters. A plausible route involves:
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Condensation Reactions: Reacting 6-methylpyrimidine-4-carbaldehyde with ethyl acetoacetate under basic conditions (e.g., sodium ethoxide).
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Knoevenagel Condensation: This method is widely employed for synthesizing α,β-unsaturated carbonyl compounds, which could be adapted for this compound.
Example Conditions:
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Catalyst: Sodium ethoxide ()
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Solvent: Anhydrous ethanol
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Temperature: Reflux at 78°C
Mechanistic Insights
The reaction proceeds via deprotonation of ethyl acetoacetate to form an enolate, which attacks the aldehyde’s electrophilic carbonyl carbon. Subsequent dehydration yields the α,β-unsaturated ketoester .
Physicochemical Properties
Solubility and Stability
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Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the ester and ketone groups. Limited solubility in water ().
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Stability: Susceptible to hydrolysis under acidic or basic conditions, yielding 3-(6-methylpyrimidin-4-yl)-2-oxopropanoic acid .
Spectroscopic Data
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IR Spectroscopy: Peaks at (ester C=O) and (ketone C=O).
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NMR:
Future Research Directions
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